molecular formula C12H10N2O4 B7818069 1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid CAS No. 871909-89-6

1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid

Cat. No.: B7818069
CAS No.: 871909-89-6
M. Wt: 246.22 g/mol
InChI Key: YUDFNHBRZJWMIO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-a]quinazoline family, characterized by a fused bicyclic structure with two ketone groups at positions 1 and 5 and a carboxylic acid substituent at position 3a. Its molecular formula is C₁₄H₁₂N₂O₄, with a molecular weight of 272.26 g/mol. Pyrroloquinazolines are noted for their pharmacological relevance, including anti-inflammatory and anticancer activities .

Properties

IUPAC Name

1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-9-5-6-12(11(17)18)13-10(16)7-3-1-2-4-8(7)14(9)12/h1-4H,5-6H2,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDFNHBRZJWMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140885
Record name 2,3,4,5-Tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871909-89-6
Record name 2,3,4,5-Tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871909-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-quinazolinylacetonitriles with appropriate reagents to form the desired heterocyclic structure . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the formation of the target compound.

Chemical Reactions Analysis

1,5-Dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce tetrahydroquinazoline derivatives .

Scientific Research Applications

1,5-Dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The specific pathways involved depend on the biological target and the context of the study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

Position 4 of the pyrroloquinazoline core is frequently modified, altering physicochemical and biological properties. Key derivatives include:

Compound Name (CAS No.) Substituent at C4 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Propyl derivative (848052-91-5) Propyl C₁₅H₁₆N₂O₄ 286.28 Used in drug impurity standards; requires strict storage conditions (avoid moisture, heat)
4-Cyclopropyl derivative (853723-99-6) Cyclopropyl C₁₅H₁₄N₂O₄ 286.28 Discontinued due to synthesis challenges; ≥95% purity
4-(Prop-2-en-1-yl) derivative (872319-68-1) Allyl C₁₅H₁₄N₂O₄ 286.28 Explored as a bioactive reagent; flash point >230°C
4-Ethyl derivative (868238-09-9) Ethyl C₁₄H₁₄N₂O₄ 274.27 Lower molecular weight; potential for enhanced solubility
4-(2-Methoxyethyl) derivative (848178-45-0) 2-Methoxyethyl C₁₅H₁₆N₂O₅ 304.30 Increased polarity due to methoxy group; liquid form at room temperature
4-Benzyl derivative (852706-19-5) Benzyl C₁₉H₁₆N₂O₄ 336.34 Bulky aromatic substituent; may improve target binding affinity
4-Methyl derivative (863763-60-4) Methyl C₁₄H₁₄N₂O₄ 274.27 Simplest alkyl variant; under investigation for R&D

Biological Activity

1,5-Dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties based on diverse research findings and case studies.

  • Molecular Formula : C15H14N2O4
  • Molecular Weight : 286.28 g/mol
  • CAS Number : 872319-68-1

Antiparasitic Activity

Research indicates that pyrroloquinazoline derivatives exhibit significant antiparasitic activity. For instance, a study on dihydroquinazolinone analogs demonstrated potent effects against both wild-type and drug-resistant strains of parasites. The structure-activity relationship (SAR) analysis revealed that specific substitutions enhanced the efficacy of these compounds against parasites, with some derivatives showing an EC50 value as low as 0.010 μM .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies have shown that derivatives of pyrroloquinazoline can act as radical scavengers. The presence of carboxylic groups in these compounds is believed to enhance their ability to inhibit lipid peroxidation and scavenge free radicals, which is crucial for their anti-inflammatory effects .

Lipoxygenase (LOX) Inhibition

Inhibition of lipoxygenase enzymes is a key mechanism for anti-inflammatory activity. Research has shown that certain derivatives of pyrroloquinazoline can inhibit LOX activity comparably to established anti-inflammatory drugs like nordihydroguaiaretic acid. This suggests potential therapeutic applications in treating inflammatory conditions .

Study on Structural Modifications

A study focusing on the synthesis of esters and amides derived from pyrroloquinazoline highlighted the importance of structural modifications on biological activity. The research found that specific modifications to the carboxyl group could significantly enhance pharmacodynamic properties while reducing toxicity associated with traditional NSAIDs .

Metabolic Stability Analysis

Another significant aspect is the metabolic stability of these compounds. A comparative analysis indicated that modifications leading to increased lipophilicity resulted in enhanced metabolic stability in human microsomes and rat hepatocytes. This is critical for developing effective therapeutic agents with prolonged action in vivo .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntiparasiticEC50 as low as 0.010 μM against resistant strains
AntioxidantEffective radical scavenging and lipid peroxidation inhibition
LOX InhibitionComparable inhibition to nordihydroguaiaretic acid
Metabolic StabilityEnhanced stability with specific structural modifications

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